molecular formula C13H12FNO4 B13712796 Ethyl 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13712796
M. Wt: 265.24 g/mol
InChI Key: YPIPZOCUYYXFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with ethanol in the presence of a suitable catalyst to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the isoxazole ring or the ester group, leading to the formation of alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

Ethyl 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

  • Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate

Comparison: Ethyl 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination can enhance its biological activity and selectivity compared to other similar compounds. The methoxy group can increase lipophilicity, improving membrane permeability, while the fluorine atom can enhance metabolic stability .

Properties

Molecular Formula

C13H12FNO4

Molecular Weight

265.24 g/mol

IUPAC Name

ethyl 5-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H12FNO4/c1-3-18-13(16)10-7-12(19-15-10)9-5-4-8(14)6-11(9)17-2/h4-7H,3H2,1-2H3

InChI Key

YPIPZOCUYYXFDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.